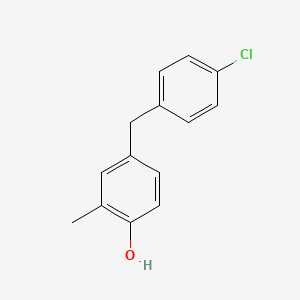
4-(4-Chlorobenzyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzyl)-2-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorobenzyl chloride with 2-methylphenol. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Chlorobenzyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiourea are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated phenols.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzyl chloride: A precursor in the synthesis of 4-(4-Chlorobenzyl)-2-methylphenol.
4-Chlorobenzaldehyde: Another chlorinated benzyl derivative with different chemical properties.
4-Chlorobenzyl alcohol: A related compound with a hydroxyl group instead of a phenol group
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a chlorinated benzyl group makes it particularly effective in certain applications, such as antimicrobial agents and chemical intermediates .
Eigenschaften
CAS-Nummer |
6279-21-6 |
|---|---|
Molekularformel |
C14H13ClO |
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-8-12(4-7-14(10)16)9-11-2-5-13(15)6-3-11/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
PCTUCOKXCPDLTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2-methylsulfanyl-5-oxopyrido[4,3-d]pyrimidin-6-yl)acetate](/img/structure/B13886150.png)
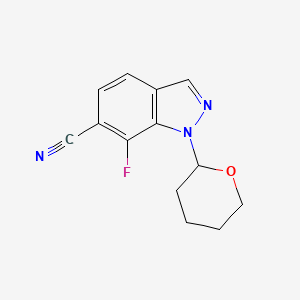

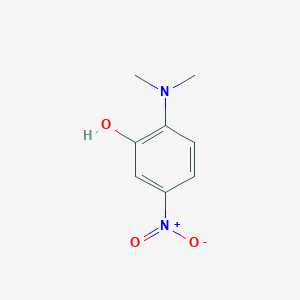
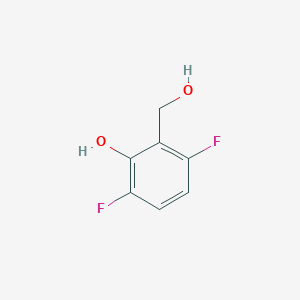
![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)
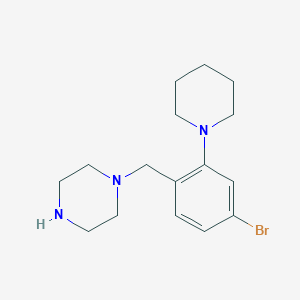
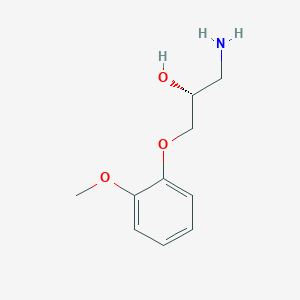
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)
![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
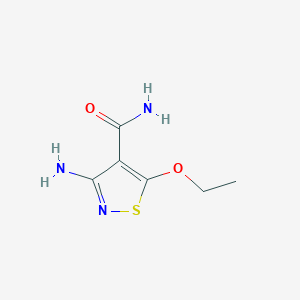
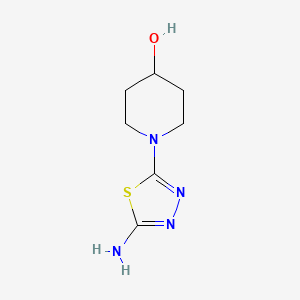
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
